

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol

Cat. No.: B103747

[Get Quote](#)

In-Depth Technical Guide on (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid scaffold serves as a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the key molecular properties, synthesis, and potential biological applications of **(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol**, with a focus on its role as a precursor for novel therapeutics.

Molecular Profile

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a derivative of the tetrahydroisoquinoline (THIQ) core structure. The THIQ motif is a prevalent scaffold in numerous natural products and clinically used drugs, recognized for its wide array of pharmacological activities.^[1]

Chemical Structure and Properties

The fundamental molecular details of **(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₃ NO	[2]
Molecular Weight	163.22 g/mol	[2]
CAS Number	18881-17-9	[2]
Appearance	White to pale yellow powder	Chem-Impex
Melting Point	114-116 °C	
Optical Rotation	[α] ₂₂ /D -97°, c = 1 in methanol	

Synthesis and Manufacturing

The asymmetric synthesis of **(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol** is crucial for its application in developing enantiomerically pure pharmaceuticals, which can lead to improved efficacy and reduced side effects.[3] The synthesis typically involves the creation of the chiral tetrahydroisoquinoline core followed by functional group manipulation.

Key Synthetic Strategies

The construction of the chiral tetrahydroisoquinoline framework is often achieved through methods such as the Pictet-Spengler reaction.[1][4] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst. Asymmetric variations of this reaction have been developed to control the stereochemistry.

A common precursor for the synthesis of **(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol** is the corresponding carboxylic acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[5]

Example Synthetic Workflow

Below is a logical workflow for a potential synthesis route, starting from the precursor acid.



[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway from the carboxylic acid precursor to the final methanol product.

Experimental Protocol: Reduction of a Carboxylic Acid Ester (General Procedure)

While a specific protocol for the reduction of Methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was not found in the searched literature, a general procedure for the reduction of an ester to an alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is provided below. This serves as an illustrative example of the final synthetic step.

Disclaimer: This is a generalized protocol and requires optimization for the specific substrate. All work should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of the methyl ester in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
- **Addition of Reducing Agent:** The flask is cooled in an ice bath (0 °C). Lithium Aluminum Hydride (LiAlH₄) is added portion-wise to the stirred solution. The amount of LiAlH₄ will typically be in molar excess to the ester.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water, while

cooling the flask in an ice bath. This is a highly exothermic process and must be done with extreme caution.

- **Workup:** The resulting precipitate is filtered off, and the filter cake is washed with the solvent. The filtrate is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude product can be purified by a suitable method, such as column chromatography or recrystallization, to afford the pure alcohol.

Biological Significance and Applications in Drug Discovery

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol serves as a key intermediate in the synthesis of various pharmaceuticals.^[3] The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of THIQ have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.^[1]

Anticancer Potential of Tetrahydroisoquinoline Derivatives

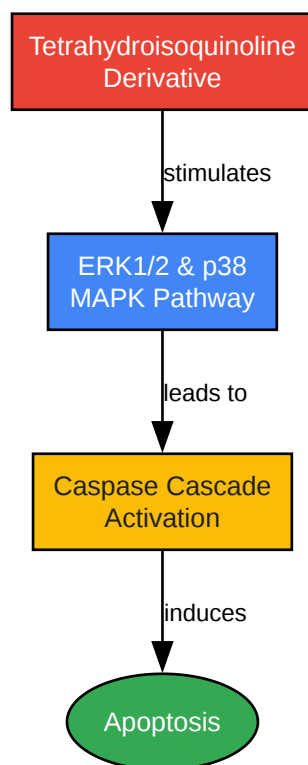
Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, which are key targets in cancer therapy.^[6] Inhibition of these proteins can trigger apoptosis (programmed cell death) in cancer cells.

Furthermore, other substituted tetrahydroisoquinolines have been shown to target the NF-κB signaling pathway, which is often dysregulated in cancer and inflammation.^[6] Some derivatives have also been explored as inhibitors of tubulin polymerization, a mechanism shared by several established chemotherapy drugs.^[7]

Involvement in Cell Signaling Pathways

Some tetrahydroisoquinoline derivatives have been observed to induce apoptosis in cancer cell lines.^[8] The apoptotic process is often mediated by complex signaling cascades. One such

study on a different THIQ derivative implicated the activation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, specifically involving ERK1/2 and p38, in the induction of apoptosis.



[Click to download full resolution via product page](#)

Caption: A simplified diagram illustrating a potential signaling pathway for THIQ-induced apoptosis.

Experimental Protocol: Apoptosis Detection by Annexin V Staining

To assess the pro-apoptotic activity of a compound like **(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol**, a common method is the Annexin V assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis.

- **Cell Culture and Treatment:** Plate cells (e.g., a cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period. Include both a negative (vehicle) control and a positive control (a known apoptosis-inducing agent).

- Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
- Staining: Resuspend the cell pellet in a binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI).
- Incubation: Incubate the cells in the dark at room temperature for a short period (e.g., 15 minutes).
- Analysis: Analyze the stained cells by flow cytometry.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a valuable chiral building block with significant potential in the development of new therapeutic agents. Its utility stems from the proven pharmacological relevance of the tetrahydroisoquinoline scaffold. Further research into the synthesis of novel derivatives and the elucidation of their specific mechanisms of action, particularly in the context of cancer and neurological disorders, is a promising avenue for future drug discovery efforts. The experimental frameworks provided herein offer a starting point for the synthesis and biological evaluation of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C₁₀H₁₃NO | CID 776757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103747#s-1-2-3-4-tetrahydroisoquinoline-3-methanol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com